molecular formula C22H23NO5 B11156706 N-[(5-hydroxy-7-methyl-2-oxo-4-phenyl-2H-chromen-6-yl)methyl]-D-valine

N-[(5-hydroxy-7-methyl-2-oxo-4-phenyl-2H-chromen-6-yl)methyl]-D-valine

Cat. No.: B11156706
M. Wt: 381.4 g/mol
InChI Key: ZKHLJRPPHRLYGR-HXUWFJFHSA-N
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Chemical Reactions Analysis

N-[(5-hydroxy-7-methyl-2-oxo-4-phenyl-2H-chromen-6-yl)methyl]-D-valine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include alkyl halides, sodium azides, and potassium carbonate . Major products formed from these reactions include various coumarin derivatives with different pharmacophoric groups at C-3, C-4, and C-7 positions .

Scientific Research Applications

This compound has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been tested for its antimicrobial, anticancer, and anti-inflammatory properties . In medicine, it has shown promise as an anticoagulant and anti-HIV agent . Industrial applications include its use in fabric conditioners and certain perfumes .

Mechanism of Action

The mechanism of action of N-[(5-hydroxy-7-methyl-2-oxo-4-phenyl-2H-chromen-6-yl)methyl]-D-valine involves its interaction with various molecular targets and pathways. It is known to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, making it a potent antimicrobial agent . Additionally, its antioxidant properties contribute to its anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H23NO5

Molecular Weight

381.4 g/mol

IUPAC Name

(2R)-2-[(5-hydroxy-7-methyl-2-oxo-4-phenylchromen-6-yl)methylamino]-3-methylbutanoic acid

InChI

InChI=1S/C22H23NO5/c1-12(2)20(22(26)27)23-11-16-13(3)9-17-19(21(16)25)15(10-18(24)28-17)14-7-5-4-6-8-14/h4-10,12,20,23,25H,11H2,1-3H3,(H,26,27)/t20-/m1/s1

InChI Key

ZKHLJRPPHRLYGR-HXUWFJFHSA-N

Isomeric SMILES

CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1CN[C@H](C(C)C)C(=O)O)O

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1CNC(C(C)C)C(=O)O)O

Origin of Product

United States

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